propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate
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Overview
Description
Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound with the molecular formula C15H15BrN2O3 It is characterized by the presence of a bromophenyl group, a pyridazinone ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone ring. The final step involves esterification with isopropyl alcohol to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the pyridazinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Shares the bromophenyl group but differs in the core structure, containing an oxazole ring instead of a pyridazinone ring.
N-(4-bromophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar in structure but contains an additional bromophenyl group and an amide linkage.
Uniqueness
Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl group and the pyridazinone ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
propan-2-yl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZHJHFXHOACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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